4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)-
Description
Tautomerism
The pyrimidinone core exhibits keto-enol tautomerism , where the keto form (4-oxo) predominates over the enol form (4-hydroxy) due to aromatic stabilization. This equilibrium influences reactivity, particularly in nucleophilic substitution reactions at position 4.
Stereoisomerism
The 1-methylpropoxy group introduces potential stereoisomerism. The substituent’s structure (-O-CH(CH₂CH₃)₂) creates a chiral center at the second carbon of the propoxy chain. However, synthetic routes typically yield a racemic mixture unless enantioselective methods are employed.
Structural Implications :
- The thioether group’s para-methoxy phenyl ring remains planar, minimizing steric hindrance.
- The branched alkoxy chain may induce conformational flexibility, affecting solubility and intermolecular interactions.
Properties
CAS No. |
284681-76-1 |
|---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(4-methoxyphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O3S/c1-4-10(2)20-14-9-13(18)16-15(17-14)21-12-7-5-11(19-3)6-8-12/h5-10H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
QOKPKLLNWDSGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Pyrimidinone Core Formation
The pyrimidinone ring is typically synthesized via condensation reactions involving amidines or urea derivatives with β-dicarbonyl compounds or their equivalents. This step forms the heterocyclic scaffold essential for further functionalization.
Introduction of the 4-Methoxyphenyl Thio Group
The 2-position substitution with the 4-methoxyphenyl thio group is commonly achieved through nucleophilic substitution or thionation reactions. Key reagents and methods include:
- Thionation reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce sulfur functionalities.
- Nucleophilic aromatic substitution using 4-methoxyphenyl thiol or its derivatives to replace a suitable leaving group on the pyrimidinone ring.
Bases such as potassium carbonate or organic amines (e.g., triethylamine) are often employed to facilitate these substitutions under inert atmospheres (argon or nitrogen) to prevent oxidation.
Alkoxy Substitution at the 6-Position
The 6-position alkoxy group, specifically the 1-methylpropoxy substituent, is introduced via alkylation reactions. This typically involves:
- Reaction of the pyrimidinone intermediate with 1-methylpropanol derivatives or alkyl halides under basic conditions.
- Use of solvents such as halogenated hydrocarbons or polar aprotic solvents to enhance reaction efficiency.
The alkoxy group can be sensitive to hydrolysis under acidic or basic conditions, so reaction parameters must be carefully controlled to maintain integrity.
Representative Preparation Procedure
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Condensation of amidine with β-dicarbonyl compound | Formation of pyrimidinone core | Pyrimidinone intermediate |
| 2 | Treatment with 4-methoxyphenyl thiol and base (e.g., K2CO3) in inert atmosphere | Nucleophilic substitution at 2-position | Introduction of 4-methoxyphenyl thio group |
| 3 | Alkylation with 1-methylpropyl halide in presence of base | Alkoxy substitution at 6-position | Final compound: 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms structural integrity and substitution patterns.
- Mass Spectrometry (MS) verifies molecular weight and composition.
- Chromatographic purification (e.g., column chromatography) isolates the target compound from by-products.
Research Findings and Optimization
- The use of Lawesson’s reagent or phosphorus pentasulfide has been shown to efficiently introduce sulfur atoms into pyrimidinone derivatives, improving yields and selectivity.
- Employing inert atmospheres during thionation and substitution steps prevents oxidation of sensitive intermediates.
- Reaction temperature and solvent choice critically affect the alkoxy substitution step; halogenated solvents and moderate temperatures favor higher yields.
- Base selection influences nucleophilic substitution efficiency; potassium carbonate and tertiary amines are preferred for their mildness and effectiveness.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions | Notes |
|---|---|---|
| Core synthesis | Condensation of amidines with β-dicarbonyls | Standard heterocycle formation |
| Thionation reagent | Lawesson’s reagent, P2S5 | Efficient sulfur incorporation |
| Base for substitution | K2CO3, triethylamine | Facilitates nucleophilic attack |
| Atmosphere | Argon or nitrogen | Prevents oxidation |
| Solvent for alkylation | Halogenated hydrocarbons (e.g., dichloromethane) | Enhances alkoxy substitution |
| Temperature | 25–80 °C | Optimized per step |
| Purification | Column chromatography, HPLC | Ensures product purity |
The preparation of 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- involves a strategic multi-step synthesis combining pyrimidinone core formation, selective thioether substitution, and alkoxy group introduction. The process demands careful control of reaction conditions and the use of specialized reagents such as Lawesson’s reagent for sulfur incorporation. Analytical techniques like NMR and HPLC are essential for monitoring and confirming the synthesis. These methods enable the production of this compound with high purity and yield, facilitating its further study in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These potential activities make it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. For example, its ability to interact with specific biological targets could be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl thioether and methylpropoxy groups could play a role in binding to the target, while the pyrimidinone core may be involved in the compound’s overall activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrimidinones
Table 1: Key Structural Features of Selected Pyrimidinones
Key Observations :
- The 4-methoxyphenylthio group in the target compound provides enhanced electron-donating capacity compared to fluorophenylthio (electron-withdrawing) or alkylthio (e.g., methylbutylsulfanyl) analogs .
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Thioether-linked pyrimidinones (e.g., 6a) demonstrate antifungal activity, suggesting the target compound’s 4-methoxyphenylthio group may confer similar bioactivity if tested .
- Alkoxy groups (e.g., 1-methylpropoxy) could enhance membrane permeability, a critical factor in agrochemical or pharmaceutical applications .
Biological Activity
4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- is a synthetic compound belonging to the pyrimidine family. Its unique structure, characterized by a pyrimidinone core substituted with a methoxyphenyl thio group and a branched propoxy chain, suggests potential biological activities that merit investigation. This article summarizes the biological activity, pharmacological properties, and relevant case studies associated with this compound.
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 302.38 g/mol
- CAS Number : 284681-76-1
Antimicrobial Activity
Research has indicated that pyrimidine derivatives possess significant antimicrobial properties. In particular, compounds similar to 4(1H)-Pyrimidinone have demonstrated efficacy against various bacterial strains. Studies show that the presence of the methoxyphenyl group enhances lipophilicity, potentially improving membrane penetration and antimicrobial action.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties in vitro. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines.
Enzyme Inhibition
4(1H)-Pyrimidinone derivatives have shown promise as enzyme inhibitors. For instance, they may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could be leveraged for therapeutic applications in cancer and bacterial infections.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of several pyrimidine derivatives, including our compound of interest. The study concluded that compounds with similar substituents exhibited enhanced activity against resistant bacterial strains, suggesting that structural modifications could yield more potent agents.
Case Study 2: Anticancer Mechanisms
A recent investigation published in Cancer Research explored the mechanisms of action for pyrimidinone derivatives. The study found that these compounds could activate caspase pathways leading to apoptosis in cancer cells. The results highlight the potential of modifying existing pyrimidine structures to enhance anticancer efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)-, and how can reaction conditions be tailored to improve yield?
Methodological Answer: A common approach involves nucleophilic substitution at the pyrimidinone core. For example, thiourea derivatives (e.g., 4-methoxyphenylthiol) can react with halogenated intermediates under basic conditions (e.g., KOH in ethanol) to introduce the thioether group . The alkoxy group at position 6 can be introduced via alkylation using 1-methylpropyl bromide under reflux in a polar aprotic solvent like DMF. Yield optimization may require controlled temperature (60–80°C), stoichiometric excess of nucleophiles, and inert atmosphere to prevent oxidation of the thioether moiety. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. For instance, the methoxy group (4-methoxyphenyl) typically shows a singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C). The 1-methylpropoxy group’s methyl protons appear as a triplet near 1.0 ppm.
- X-ray Crystallography : Resolves stereochemical ambiguities. Intermolecular hydrogen bonds (e.g., O–H···S or N–H···S) observed in related pyrimidinones (dihedral angles ~65–89°) validate structural rigidity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₈N₂O₂S).
Q. How can researchers assess the purity of this compound, and what are common impurities?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (70:30) resolve unreacted starting materials (e.g., thiourea derivatives) or regioisomers.
- TLC : Hexane/ethyl acetate (3:1) with iodine staining detects residual alkoxy precursors.
- Thermogravimetric Analysis (TGA) : Identifies solvent residues (e.g., ethanol or DMF) if crystallization steps are incomplete.
Advanced Research Questions
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in pharmacological studies?
Methodological Answer:
- Substituent Modification : Systematically vary the 4-methoxyphenylthio and 1-methylpropoxy groups. For example, replace the methoxy group with ethoxy or halogens to study electronic effects on bioactivity .
- Biological Assays : Test against target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) using enzyme inhibition assays. Compare IC₅₀ values across derivatives to identify key functional groups .
- Computational Docking : Use software like AutoDock Vina to model interactions with protein targets (e.g., DNA gyrase). Focus on hydrogen bonding (thioether S atom) and hydrophobic contacts (alkyl chains) .
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple concentrations to rule out false positives/negatives.
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidation of thioether to sulfoxide) that may alter activity .
- Cell Permeability Studies : Employ Caco-2 monolayer assays to determine if poor bioavailability explains inconsistent in vitro/in vivo results.
Q. What computational methods are effective for predicting the compound’s stability under physiological conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the thioether and alkoxy groups to predict susceptibility to hydrolysis or oxidation.
- Molecular Dynamics (MD) Simulations : Model the compound in aqueous environments (e.g., simulated body fluid) to assess aggregation or solubility issues .
Q. How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
